Dimethyl 2-(thiophen-2-ylmethyl)malonate
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Overview
Description
Preparation Methods
Orthocaine can be synthesized through the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Orthocaine undergoes various chemical reactions, including:
Oxidation: Orthocaine can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group in orthocaine can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Orthocaine can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Hydrolysis: Orthocaine can be hydrolyzed to 3-amino-4-hydroxybenzoic acid and methanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalyst, sulfuric acid, and methanol. Major products formed from these reactions include quinones, amines, and substituted derivatives .
Scientific Research Applications
Orthocaine has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new anesthetic formulations and as a reference compound in quality control processes
Mechanism of Action
Orthocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This inhibition of sodium channels leads to a loss of sensation in the targeted area, providing local anesthesia. The molecular targets involved in this mechanism are the voltage-gated sodium channels present in nerve cell membranes .
Comparison with Similar Compounds
Orthocaine can be compared with other local anesthetics such as benzocaine, lidocaine, and procaine. While all these compounds share a common mechanism of action by blocking sodium channels, orthocaine is unique due to its specific chemical structure and lower solubility in water. This lower solubility limits its use in certain applications but makes it suitable for powdered formulations .
Similar compounds include:
Benzocaine: An ester local anesthetic commonly used in topical pain relief products.
Lidocaine: An amide local anesthetic widely used in medical and dental procedures.
Procaine: An ester local anesthetic used primarily in dental procedures
Properties
IUPAC Name |
dimethyl 2-(thiophen-2-ylmethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHAJHYNTWOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560142 |
Source
|
Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122308-25-2 |
Source
|
Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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